REACTION_CXSMILES
|
[CH3:1][Si](Cl)(C)C.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][C:14]([OH:16])=[O:15]>CO>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][C:14]([O:16][CH3:1])=[O:15]
|
Name
|
|
Quantity
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4.12 mL
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Type
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reactant
|
Smiles
|
C[Si](C)(C)Cl
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)CC(=O)O
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction solution was stirred at room temperature for 2 days
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.978 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |